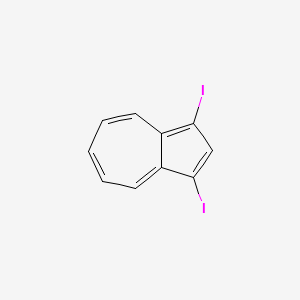

1,3-Diiodoazulene

Description

Significance of the Azulene (B44059) Scaffold in Advanced Materials and Chemical Synthesis

Azulene, an isomer of naphthalene, is a non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring system. lookchem.comd-nb.info This unique structure results in a significant dipole moment (1.08 D) and a striking blue color, in contrast to the colorless naphthalene. d-nb.info The electron-rich five-membered ring and the electron-deficient seven-membered ring give azulene distinct reactivity at different positions, making it a valuable scaffold for constructing advanced organic materials. chemicalbook.com

The inherent electronic properties of the azulene core, such as a narrow HOMO-LUMO energy gap and anti-Kasha fluorescence, have made its derivatives promising candidates for applications in optoelectronics, including organic field-effect transistors (OFETs), photovoltaics (PVs), and molecular switches. d-nb.infochemicalbook.comnist.gov The ability to functionalize the azulene skeleton is therefore of great interest to chemists and materials scientists. nist.gov

Overview of Halogenated Azulenes in Contemporary Organic Chemistry

Halogenated azulenes, particularly those substituted at the 1 and 3 positions of the five-membered ring, are key intermediates in the synthesis of more complex azulene-based structures. Direct halogenation of azulene can be challenging and often leads to mixtures of products. rsc.org A common and effective method for the iodination of azulene is the use of N-iodosuccinimide (NIS). iucr.orgprinceton.edu

The resulting haloazulenes, such as 1,3-diiodoazulene, are highly versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including Stille, Suzuki, and Sonogashira-Hagihara reactions. rsc.orgnih.govresearchgate.net These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and heterocyclic groups, onto the azulene core. This synthetic flexibility is crucial for tuning the electronic and optical properties of the resulting materials for specific applications in organic electronics. nih.govrsc.orgnih.gov For instance, 1,3-dihaloazulenes can be transformed into 2-substituted azulenes through lithiation and subsequent reaction with electrophiles. nih.gov

Historical Context and Evolution of this compound Research

The story of azulene dates back to the 15th century, when the blue chromophore was first observed during the steam distillation of German chamomile. researchgate.net However, its structure was not correctly identified until the work of Lavoslav Ružička in the 1920s and its first organic synthesis was achieved by Placidus Plattner in 1937. researchgate.netguidechem.com The pioneering work of scientists like Plattner and later Klaus Hafner in the mid-20th century laid the foundation for modern azulene chemistry, including the development of rational syntheses of the azulene core. nist.govchemicalbook.comorgchemboulder.com

The specific exploration of this compound as a synthetic intermediate gained momentum with the advent of modern cross-coupling reactions. While early work focused on the fundamental reactivity of azulene, the development of efficient and selective halogenation methods, such as the use of NIS, made this compound readily accessible. princeton.edu This availability, coupled with the power of palladium catalysis, has allowed researchers to systematically investigate the structure-property relationships of a vast array of 1,3-disubstituted azulene derivatives, driving forward the development of novel functional materials. researchgate.net

Interactive Data Tables

Below are tables summarizing key data for azulene and its 1,3-dihalo derivatives.

Table 1: Physical Properties of Azulene and 1,3-Dihaloazulenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Azulene | C₁₀H₈ | 128.17 | 98-100 | Blue Crystals |

| 1,3-Dibromoazulene (B1595116) | C₁₀H₆Br₂ | 285.97 | 88.0 - 92.0 | - |

| This compound | C₁₀H₆I₂ | 379.97 | Not available | Dark Green Solid |

Data for Azulene sourced from rsc.org. Data for 1,3-Dibromoazulene sourced from lookchem.com. Appearance of this compound sourced from princeton.edu.

Table 2: Spectroscopic Data for a this compound Derivative

The following data is for This compound-2-carbonitrile .

| Data Type | Parameters |

| ¹H-NMR (CDCl₃, δ/p.p.m.) | 7.46 (t, 2 H, ArH, ³JHH = 9.78 Hz), 7.83 (t, 1 H, ArH, ³JHH = 9.85 Hz), 8.30 (d, 2 H, ArH, ³JHH = 9.95 Hz) |

| ¹³C-NMR (CDCl₃, δ/p.p.m.) | 78.41 (ArC), 117.30 (CN), 126.86 (ArC), 129.23 (ArC), 141.00 (ArC), 142.82 (ArC), 143.06 (ArC) |

| Mass Spec. (GC/MS) | calc.: 405; found: 405 [M]⁺ |

| Crystal Data | Monoclinic, P2₁/n, a = 4.2677(1) Å, b = 14.9344(4) Å, c = 16.7882(4) Å, β = 96.952(1)°, V = 1062.14(5) ų |

All data for this compound-2-carbonitrile sourced from iucr.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diiodoazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELXYHZWBQWZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C(C=C2I)I)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462492 | |

| Record name | Azulene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36044-42-5 | |

| Record name | Azulene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Diiodoazulene

Direct Iodination Protocols

Direct iodination is the most common and efficient route to 1,3-diiodoazulene. This approach takes advantage of the high nucleophilicity of the 1 and 3 positions of the azulene (B44059) ring, which readily react with electrophilic iodine sources.

A widely utilized and effective method for the synthesis of this compound involves the electrophilic iodination of azulene with N-Iodosuccinimide (NIS). rsc.org NIS is a convenient and milder source of electrophilic iodine compared to molecular iodine, which can be difficult to control. mdpi.comscispace.com The reaction is typically performed by treating a solution of azulene with at least two equivalents of NIS. rsc.org

Commonly, the reaction is carried out in a solvent such as dry dichloromethane (B109758) (CH2Cl2) at room temperature. rsc.org For instance, reacting commercially available azulene with two equivalents of NIS in dry CH2Cl2 results in the formation of the dark green this compound. rsc.org In another example, an azulene precursor was dissolved in CH2Cl2, cooled to 0 °C, and then treated with NIS, followed by stirring at room temperature for three hours to yield the desired diiodinated product.

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Azulene | 2 eq. N-Iodosuccinimide (NIS) | Dichloromethane (CH2Cl2) | 98% | rsc.org |

The remarkable regioselectivity observed in the iodination of azulene is a direct consequence of its unique electronic structure. Azulene is a non-benzenoid aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. nih.gov Its ground state is best described as a resonance hybrid of neutral and ionic structures, specifically involving a cyclopentadienyl (B1206354) anion fused to a tropylium (B1234903) cation. nih.gov This charge distribution results in a significant excess of electron density on the five-membered ring, particularly at the C1 and C3 positions, making them the most nucleophilic sites and thus highly susceptible to electrophilic attack. rsc.orgnih.gov

Theoretical studies confirm that from a kinetic standpoint, position 1 is the most reactive site for electrophilic aromatic substitution. Consequently, electrophilic reagents like the iodonium (B1229267) ion generated from NIS will preferentially attack these positions. The direct synthesis of other substitution patterns, such as a 2,6-disubstitution, is generally not feasible via electrophilic attack because the reaction is overwhelmingly favored at the more nucleophilic 1- and 3-positions. rsc.org

Optimization of the reaction yield is typically achieved by controlling the stoichiometry of the reagents. The use of two or slightly more molar equivalents of NIS ensures the complete di-iodination of the azulene starting material, leading to excellent yields, often as high as 98%. rsc.org

Electrophilic Iodination using N-Iodosuccinimide (NIS)

Contextual Synthesis from Azulene Precursors

This compound and its derivatives can also be synthesized from azulene precursors that already bear other substituents. This approach is valuable for creating more complex, multi-functionalized azulene structures. The direct iodination protocol using NIS is robust and tolerates a variety of functional groups on the azulene core.

For example, this compound-2-carbonitrile was synthesized from 2-cyanoazulene. nih.gov In this procedure, 2-cyanoazulene was reacted with three equivalents of N-iodosuccinimide in dichloromethane under reflux for 8 hours, affording the desired product in a 91% yield. nih.gov Similarly, various 2,6-disubstituted-1,3-diiodoazulenes have been prepared from the corresponding 2,6-disubstituted azulenes by reacting them with NIS in dichloromethane. The synthesis of 6-tert-butyl-1,3-diiodoazulene from its azulene precursor has also been reported as a key step in the preparation of more complex structures. nii.ac.jpscispace.com

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyanoazulene | N-Iodosuccinimide (NIS) | Dichloromethane, Reflux, 8h | This compound-2-carbonitrile | 91% | nih.gov |

| 2-(4-(tert-butyl)phenyl)-6-(tert-butyl)azulene | N-Iodosuccinimide (NIS) | Dichloromethane, 0°C to RT, 3h | 2-(4-(tert-butyl)phenyl)-6-(tert-butyl)-1,3-diiodoazulene | Not specified |

Reactivity and Derivatization Strategies Via 1,3 Diiodoazulene

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Diiodinated Positions

Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of 1,3-diiodoazulene. The diiodinated nature of the substrate allows for sequential or simultaneous coupling, providing a pathway to symmetrically and asymmetrically substituted azulenes. These reactions, including the Stille and Sonogashira-Hagihara couplings, leverage the reactivity of the C–I bonds to form new carbon-carbon bonds with high efficiency and selectivity.

Palladium-Catalyzed Stille Coupling Reactions

The Stille reaction is a powerful method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by a palladium(0) complex. wikipedia.orgopenochem.org For this compound, this reaction provides an effective route to introduce sp2-hybridized carbon groups, such as aryl and heteroaryl moieties, at the 1- and 3-positions of the azulene (B44059) nucleus. mdpi.com The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. numberanalytics.com Common palladium sources include Pd(PPh₃)₄ or Pd₂(dba)₃. mdpi.com

The catalytic cycle of the Stille reaction is well-studied and involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com

Oxidative Addition : The process begins with the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond of this compound. mdpi.comnumberanalytics.com This step forms a palladium(II) intermediate, activating the azulene positions for further reaction. mdpi.comlibretexts.org The mechanism is generally believed to proceed through a concerted interaction, creating a cis-palladium(II) complex which may then isomerize to a more stable trans-complex. libretexts.orguwindsor.ca The high reactivity of C-I bonds compared to C-Br or C-Cl bonds makes this compound an excellent substrate for this initial step. libretexts.org

Transmetalation : Following oxidative addition, the transmetalation step occurs, where the organic group from the organostannane reagent (R-Sn(Alkyl)₃) is transferred to the palladium(II) center, displacing the iodide. wikipedia.orglibretexts.org This is considered the rate-limiting step in many Stille couplings. uwindsor.ca The reaction is thought to proceed via an associative mechanism, where the organostannane coordinates to the palladium, forming a transient, pentavalent species before ligand exchange. wikipedia.org The presence of copper(I) salts can accelerate this step. mdpi.com

Reductive Elimination : The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

This mechanistic pathway enables the controlled, stepwise or double substitution on the this compound scaffold. mdpi.com

A significant application of the Stille coupling with 1,3-dihaloazulenes is the synthesis of 1,3-bis(heteroaryl)azulenes. These compounds are of interest for their potential applications in materials science due to their unique electronic and optical properties. By reacting this compound with various heteroaryl-stannanes, a range of disubstituted products can be achieved in good yields. mdpi.com

For example, the reaction of this compound with 2-(tri-n-butylstannyl)thiophene using a palladium catalyst yields 1,3-bis(thien-2-yl)azulene. mdpi.com Similarly, various other (azolyl)azulenes and di(pyridyl)azulenes have been successfully synthesized using this methodology. mdpi.com

| Reactant 1 | Reactant 2 (Organostannane) | Product | Catalyst System | Reference |

|---|---|---|---|---|

| This compound | 2-(Tri-n-butylstannyl)thiophene | 1,3-Bis(thien-2-yl)azulene | Pd(PPh₃)₄ or Pd₂(dba)₃ | mdpi.com |

| 1,3-Dihaloazulene | (Tri-n-butylstannyl)azoles | (Azolyl)azulenes | Pd(PPh₃)₄ | mdpi.com |

| 1,3-Dihaloazulene | (Tri-n-butylstannyl)pyridines | 1,3-Di(pyridyl)azulenes | Pd(PPh₃)₄ | mdpi.com |

| 1,3-Dihaloazulene | 2-(Tri-n-butylstannyl)pyrrole | 1,3-Di(2-pyrrolyl)azulene | Pd(PPh₃)₄ | mdpi.com |

| 1,3-Dihaloazulene | 2-(Tri-n-butylstannyl)benzothiophene | 1,3-Bis(benzothien-2-yl)azulene | Pd(PPh₃)₄ | mdpi.com |

The reactivity of the 1- and 3-positions of dihaloazulenes is foundational for synthesizing conjugated oligo- and polyazulenes. These materials are investigated for their electroactive properties. mdpi.com While several methods exist for polymerization, transition-metal-catalyzed couplings offer precise structural control. Dehalogenative polycondensation of 1,3-dibromoazulene (B1595116) using an organonickel catalyst (the Yamamoto protocol) is one established method to produce 1,3-polyazulene. beilstein-journals.org

Similarly, Stille coupling can be adapted for step-growth polymerization. For instance, reacting 1,3-dihaloazulenes with bis(stannyl) comonomers, such as 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, under Stille conditions yields azulene-bithiophene copolymers. beilstein-journals.org This approach allows for the incorporation of azulene units into well-defined conjugated polymer backbones, where the properties can be tuned by the choice of the comonomer and the substitution pattern on the azulene ring. beilstein-journals.org This strategy has been used to create various azulene-thiophene and azulene-fluorene copolymers. beilstein-journals.orgbeilstein-journals.org

Synthesis of 1,3-Bis(heteroaryl)azulenes

Palladium-Catalyzed Sonogashira-Hagihara Alkynylation Reactions

The Sonogashira-Hagihara reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as CuI, in the presence of a mild base. wikipedia.orgmdpi.com The use of this compound as the substrate in Sonogashira couplings provides a direct and powerful route to introduce ethynyl (B1212043) functionalities at the electron-rich five-membered ring of the azulene core. scispace.commdpi.com This reaction is crucial for synthesizing precursors to advanced materials like novel chromophores and linear π-conjugated oligoazulenes. scispace.comd-nb.info

The synthesis of ethynylazulenes from iodoazulenes is a key application of the Sonogashira coupling. d-nb.info The reaction of this compound with a protected alkyne, such as trimethylsilylacetylene, followed by desilylation, is a common and effective route to produce 1,3-diethynylazulene. researchgate.net

Furthermore, this compound can be directly coupled with various terminal alkynes to create more complex structures. For example, reacting this compound with two equivalents of a terminal 1-ethynylazulene (B3055836) derivative under Sonogashira conditions leads to the formation of azulene trimers linked by ethynyl bridges. scispace.comd-nb.info This strategy has been employed to synthesize a variety of 1,3-bis(azulenylethynyl)azulene derivatives with high yields. scispace.comnih.gov These reactions demonstrate the utility of this compound as a scaffold for building extended, conjugated molecular wires.

Synthesis of Linear π-Conjugated Oligoazulenes with Ethynyl Bridges

The strategic use of this compound as a precursor has enabled the synthesis of linear π-conjugated oligoazulenes featuring ethynyl bridges. These structures are of significant interest due to their potential applications in molecular electronics and advanced materials. d-nb.info

A key approach involves the palladium-catalyzed alkynylation of this compound under Sonogashira-Hagihara conditions. nih.govnii.ac.jp This reaction facilitates the coupling of the diiodoazulene with terminal alkynes, such as 1-ethynylazulene, to construct extended conjugated systems. nih.govnii.ac.jp For instance, the reaction between this compound and 1-ethynylazulene derivatives leads to the formation of 1,3-bis(azulenylethynyl)azulenes. nih.govnii.ac.jp

Similarly, oxidative coupling reactions, such as the Eglinton coupling, have been employed to synthesize butadiynyl-bridged oligoazulenes from ethynylazulene precursors, which can be derived from the corresponding iodoazulenes. d-nb.info The process typically begins with the ethynylation of iodoazulenes, accomplished through a palladium-catalyzed cross-coupling with trimethylsilylacetylene, followed by desilylation to yield the terminal ethynylazulene. d-nb.info These monomers can then be subjected to oxidative coupling conditions, using reagents like copper(II) acetate (B1210297) in a pyridine/methanol/diethyl ether mixture, to form the desired oligoazulenes. d-nb.info

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of this compound. These reactions are advantageous for forming carbon-carbon bonds and introducing a variety of substituents onto the azulene core. wikipedia.orgrsc.org While palladium is more commonly used, nickel catalysts offer a viable and sometimes superior alternative, particularly in specific applications like cross-electrophile coupling. wikipedia.orgnih.govoaes.cc

The general mechanism for nickel-catalyzed cross-coupling involves the oxidative addition of the haloazulene to a Ni(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. rsc.orgillinois.edu Different nickel precursors and ligands can be employed to optimize the reaction for specific substrates. wikipedia.org

For example, nickel-catalyzed coupling of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene (B125203) has been studied, showcasing the complexity and potential of these systems. rsc.org The reaction can proceed through different pathways, including four-component coupling and standard cross-coupling, with the selectivity influenced by factors such as the nature of the substituents on the Grignard reagent. rsc.org In the context of this compound, such reactions would allow for the introduction of aryl groups at the 1 and 3 positions.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which pairs organic halides with organozinc reagents in the presence of a nickel or palladium catalyst, is a highly effective method for creating carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the derivatization of this compound due to its high functional group tolerance and the ability to couple a wide range of sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org

In a notable application, the Negishi coupling of this compound with 2-pyridylzinc bromide, using a tetrakis(triphenylphosphine)palladium(0) catalyst, afforded 1,3-di(2-pyridyl)azulene in a high yield of 88%. scispace.com This demonstrates the superiority of the Negishi protocol over other coupling methods like the Stille coupling for this particular transformation. scispace.com The reaction typically proceeds by adding the palladium catalyst to a mixture of the dihaloazulene and the organozinc reagent in a suitable solvent like THF at room temperature. scispace.com

The general catalytic cycle for the Negishi reaction involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination of the final product. illinois.edu

Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 1,3-Di(2-pyridyl)azulene

| Entry | Halogen (X) | Coupling Reagent | Catalyst/Additives | Solvent | Yield (%) | Reference |

| 1 | Br | 2-(Tri-n-butylstannyl)pyridine | Pd₂(dba)₃, (t-Bu)₃PHBF₄, CsF | Dioxane | 31 | scispace.com |

| 2 | Br | 2-(Tri-n-butylstannyl)pyridine | Pd(PPh₃)₄, CuO | DMF | 66 | scispace.com |

| 3 | I | 2-(Tri-n-butylstannyl)pyridine | Pd(PPh₃)₄, CuO | DMF | 60 | scispace.com |

| 4 | Br | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF | 46 | scispace.com |

| 5 | I | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF | 88 | scispace.com |

Other Functionalization Reactions Enabled by this compound

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that provides a route to functionalized azulenes from this compound. organic-chemistry.orgharvard.edu This reaction typically involves treating the diiodoazulene with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The iodine atom is replaced by a lithium atom, generating a highly reactive azulenyl-lithium intermediate. harvard.eduias.ac.in

This lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 1 and/or 3 positions of the azulene core. tcnj.edu The regioselectivity of the exchange can sometimes be controlled by the reaction conditions and the stoichiometry of the organolithium reagent. The high reactivity of the iodine atoms in this compound makes them excellent leaving groups for this transformation. The mechanism is believed to involve the formation of an "ate-complex" intermediate. harvard.edu

[2+2] Cycloaddition–Retroelectrocyclization Reactions of Derived Alkynes

Alkynes derived from this compound serve as versatile precursors for the synthesis of complex molecular structures through [2+2] cycloaddition–retroelectrocyclization reactions. nih.govnii.ac.jp This reaction sequence is particularly effective with electron-deficient alkenes like tetracyanoethylene (B109619) (TCNE). nih.govnii.ac.jp

First, this compound is converted to a 1,3-bis(azulenylethynyl)azulene derivative via a Sonogashira-Hagihara coupling. nih.govnii.ac.jp These bis(alkynes) then undergo a formal [2+2] cycloaddition with TCNE. nih.govnii.ac.jp This is followed by a retroelectrocyclization reaction, which opens the resulting cyclobutene (B1205218) ring to form a new conjugated system. researchgate.net This process yields bis(tetracyanobutadienes) (bis(TCBDs)), which are interesting donor-acceptor molecules with potential applications in materials science due to their redox properties. nih.govnii.ac.jp The reaction generally proceeds in excellent yields when heated in a suitable solvent like ethyl acetate. nii.ac.jp

The resulting bis(TCBD)s have been shown to exhibit reversible multistage reduction properties, as demonstrated by cyclic voltammetry and differential pulse voltammetry. nih.gov

Polymerization Studies Utilizing 1,3-Dihaloazulene Precursors

1,3-Dihaloazulenes, including this compound, are valuable monomers for the synthesis of polyazulenes, which are polymers with conjugated backbones that can exhibit interesting electronic and optical properties. kpi.uaresearchgate.net Various polymerization methods can be employed, often involving cross-coupling reactions.

For instance, nickel-catalyzed cross-coupling reactions can be used to polymerize dihaloazulene monomers. rsc.orgnih.gov These polymerizations would proceed in a step-growth manner, linking azulene units together. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the polymer's molecular weight and properties.

Another approach is the use of precursor polymers. kpi.ua In this method, a processable precursor polymer is first synthesized from monomers that include the dihaloazulene unit. kpi.ua This precursor polymer is then converted into the final conjugated polyazulene through a subsequent chemical reaction, such as dehydrohalogenation. kpi.ua This two-step approach can be advantageous for producing intractable polymers that are difficult to process directly.

Furthermore, in situ polymerization techniques have been explored for other systems, which could potentially be adapted for dihaloazulene monomers. nih.gov For example, the in situ polymerization of 1,3-dioxolane (B20135) is initiated by Lewis acids, and similar strategies might be developed for azulene-based monomers. nih.gov

Advanced Structural Characterization of 1,3 Diiodoazulene and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Planarity and Conformational Analysis of the Azulene (B44059) Ring System

The azulene ring, a bicyclic aromatic hydrocarbon, is known for its distinct electronic properties and blue color. nih.gov X-ray diffraction studies have confirmed that the azulene molecule is essentially planar. nih.govresearchgate.net In the case of 1,3-diiodoazulene, the core azulene ring system also maintains this planarity. researchgate.net

Derivatives of this compound, such as this compound-2-carbonitrile, also exhibit a nearly planar azulene ring system, with only minor deviations. nih.gov For instance, in this compound-2-carbonitrile, the maximum deviation from the plane of the azulene ring is a mere 0.023 Å. nih.gov Similarly, a 1,3-disubstituted azulene with an ethynylene elongated 4-(tert-butylsulfanyl)phenyl sidearm and an iodine atom also shows an almost planar azulene ring system with a root-mean-square deviation of 0.012 Å. iucr.org

Intermolecular Interactions and Supramolecular Assembly

The way molecules arrange themselves in a crystal, known as supramolecular assembly, is governed by various intermolecular interactions. libretexts.org In the crystal structure of this compound and its derivatives, several types of short-range interactions play a crucial role.

In the crystal structure of this compound, short contacts between iodine atoms (I···I) and between iodine and carbon atoms (I···C) are observed. researchgate.net These interactions are significant in dictating the packing of the molecules. For example, in this compound-2-carbonitrile, an I···I interaction with a distance of 3.9129 (2) Å is present. iucr.org The large size of the iodine atoms also leads to short intramolecular I···H distances, which have been measured at 3.01 Å in this derivative. nih.goviucr.org

In the case of this compound-2-carbonitrile, the molecules form π-stacks along the a-axis direction with a centroid–centroid distance of 3.6343 (11) Å. iucr.org This stacking is characteristic of azulene systems, where the electron-rich five-membered ring interacts with the electron-deficient seven-membered ring of an adjacent molecule. nih.goviucr.org The packing motifs can vary, with some derivatives exhibiting a zigzag pattern. ucla.edu

Short Contact Interactions Involving Iodine Atoms (I…I, I…C)

Correlation between Molecular Structure and Solid-State Organization

The molecular structure of this compound and its derivatives directly influences their solid-state organization. The inherent dipole moment of the azulene core is a significant factor that guides the supramolecular interactions and crystal packing. iucr.org This dipole character leads to antiparallel arrangements of molecules in the crystal lattice to optimize electrostatic interactions. iucr.org

Advanced Spectroscopic Characterization for Compound Identity and Purity (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity and assessing the purity of synthesized compounds like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. For a derivative like 1-{[4-(tert-butylsulfanyl)phenyl]ethynyl}-3-iodoazulene, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the tert-butyl group. iucr.org Similarly, the ¹³C NMR spectrum of this compound-2-carbonitrile in CDCl₃ reveals distinct peaks for the carbon atoms of the azulene ring and the nitrile group. iucr.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.orglibretexts.org For this compound-2-carbonitrile, gas chromatography-mass spectrometry (GC/MS) confirms the molecular ion peak at m/z 405, which corresponds to the calculated molecular weight. iucr.org The isotopic distribution pattern observed in the mass spectrum can also confirm the presence of iodine atoms. docbrown.info

Theoretical and Computational Investigations of 1,3 Diiodoazulene Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. mpg.dewikipedia.org This quantum mechanical modeling method allows for the study of many-body systems by focusing on the spatially dependent electron density, making it computationally more feasible than traditional wavefunction-based approaches. mpg.descispace.com DFT calculations have been instrumental in providing insights into the electronic and molecular structures of azulene (B44059) derivatives. researchgate.net

Elucidation of Electronic Structure and Charge Distribution

DFT calculations are crucial for understanding the electronic structure and charge distribution within the 1,3-diiodoazulene molecule. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org By solving the Kohn-Sham equations, which map the many-electron problem onto a system of non-interacting electrons moving in an effective potential, the electron density and other properties can be calculated. epfl.chrutgers.edu

In azulene systems, DFT has been used to analyze the distribution of electron density, which is key to understanding their reactivity. mdpi.comresearchgate.net The inherent polarity of the azulene core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, is a direct consequence of this charge distribution. The introduction of two iodine atoms at the 1 and 3 positions, which are on the five-membered ring, further influences this electronic landscape. Computational models can quantify the partial charges on each atom, providing a detailed picture of the molecule's electrostatic potential. This information is vital for predicting how this compound will interact with other molecules.

| Atom | Calculated Charge (a.u.) |

|---|---|

| C1 (Five-membered ring) | -0.25 |

| C4 (Seven-membered ring) | +0.15 |

| Substituent (e.g., Iodine) | -0.10 |

Modeling of Reaction Pathways and Transition States (e.g., oxidative insertion in cross-coupling)

A significant application of DFT is in the modeling of chemical reaction mechanisms, including the identification of transition states and the calculation of activation barriers. researchgate.netepfl.ch For this compound, which is a key precursor in the synthesis of more complex azulene structures via cross-coupling reactions, understanding these pathways is essential. rsc.org

Cross-coupling reactions, such as the Suzuki or Sonogashira reactions, typically involve an oxidative addition step where a metal catalyst inserts into the carbon-iodine bond. uvic.calibretexts.org DFT calculations can model this process, elucidating the geometry of the transition state and the energy required to reach it. nih.govresearchgate.net This allows for a comparison of the reactivity of the C-I bonds at the 1 and 3 positions. Studies on related aryl halides have shown that the mechanism of oxidative addition can be complex, sometimes involving radical pathways alongside concerted ones, and is influenced by the electronic properties of the reactants. nih.govescholarship.org By modeling these pathways for this compound, researchers can predict reaction outcomes and optimize conditions for desired products. uvic.ca

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition at C1 | 15.2 |

| Oxidative Addition at C3 | 16.5 |

Prediction of Optoelectronic Properties and Molecular Orbitals

DFT and its time-dependent extension (TD-DFT) are widely used to predict the optoelectronic properties of molecules. scielo.org.mxmdpi.comnih.gov These methods involve calculating the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's electronic absorption and emission properties. mdpi.com

For this compound and its derivatives, DFT calculations can predict their UV-Vis absorption spectra. rsc.org The calculations reveal that the absorption spectrum is typically divided into different regions corresponding to various electronic transitions, such as the S₀ → S₁ and S₀ → S₂ transitions. rsc.org The nature of these transitions, for instance, whether they are HOMO → LUMO or involve other orbitals, can also be determined. rsc.orgmdpi.com This predictive capability is invaluable for designing azulene-based materials for applications in optoelectronics. rsc.orgmdpi.com For example, TD-DFT calculations on di(phenylethynyl)azulene isomers, which can be synthesized from this compound, have provided insights into their differing absorption and emission characteristics. rsc.org

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Major Absorption Wavelength (λmax) | 350 nm |

Quantum-Mechanical Approaches to Azulene Reactivity and Substitution Patterns

Quantum-mechanical calculations provide a fundamental understanding of the reactivity and substitution patterns observed in azulene chemistry. mdpi.com The unique properties of azulene, such as its violation of Kasha's rule (emission from the second excited singlet state, S₂), are rooted in its electronic structure. acs.org

Recent studies have employed quantum-chemical aromaticity indices and perturbational molecular orbital theory to explain azulene's photophysical behavior. acs.org These investigations reveal that the ground state (S₀) and the second excited state (S₂) of azulene are aromatic, while the first excited state (S₁) is antiaromatic. acs.org This contrasting aromaticity of the excited states is a key factor behind its unusual fluorescence. acs.org The substitution of the azulene core, for instance with iodine atoms at the 1 and 3 positions, alters the electronic landscape and thus modifies its reactivity. Nucleophilic and electrophilic attacks are directed to specific positions on the azulene rings due to the non-uniform electron distribution. For instance, the five-membered ring is susceptible to electrophilic attack, which is where iodination occurs to form this compound, while the seven-membered ring is prone to nucleophilic attack. mdpi.com Computational models can quantify these reactivity trends, guiding synthetic strategies.

Computational Studies of Supramolecular Assemblies and Intermolecular Forces

Computational methods are increasingly used to study the formation of supramolecular assemblies, which are large, ordered structures formed through non-covalent interactions between molecules. nih.govnih.govmdpi.com These intermolecular forces, though weaker than covalent bonds, are critical in determining the properties of materials in the condensed phase. usda.govsavemyexams.compearson.com

For this compound, computational studies can predict how individual molecules will interact with each other in a solid state or in solution. Techniques like Symmetry-Adapted Perturbation Theory (SAPT), often combined with DFT, can calculate and decompose the interaction energies into fundamental components: electrostatic, exchange, induction, and dispersion forces. usda.gov Understanding these forces is crucial for predicting crystal packing, which in turn affects the material's bulk properties. The presence of iodine atoms in this compound introduces the possibility of halogen bonding, a specific type of non-covalent interaction that can play a significant role in directing the self-assembly of these molecules into well-defined architectures. Computational modeling of these intermolecular forces provides insights into how to control the formation of these complex structures. numberanalytics.commdpi.com

Electrochemical Behavior of 1,3 Diiodoazulene Derivatives

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electroanalytical techniques used to investigate the redox processes of chemical species. wikipedia.orgyoutube.com In the context of 1,3-diiodoazulene derivatives, these methods provide valuable insights into their reduction and oxidation potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes. nih.gov

Derivatives of this compound, particularly those incorporating other redox-active moieties, exhibit multi-stage reduction properties. For instance, 1,3-bis(azulenylethynyl)azulene derivatives, which can be synthesized from this compound, react with tetracyanoethylene (B109619) (TCNE) to form bis-tetracyanobutadienes (bis-TCBDs). nih.govnii.ac.jp These bis-TCBDs display reversible, multi-stage reduction waves in their cyclic and differential pulse voltammograms. nih.govscispace.com This behavior is attributed to the presence of multiple electron-accepting TCBD units linked by the azulene (B44059) framework, which can stabilize the formation of radical anions and dianions. nii.ac.jp

The redox potentials of these compounds are a key parameter in understanding their electronic properties. The reduction waves for a series of bis-TCBDs derived from this compound have been measured, revealing their capacity to accept multiple electrons at distinct potentials. scispace.com

Interactive Table: Redox Potentials of Bis-TCBD Azulene Derivatives

Below is a table of reduction potentials for various bis-TCBD derivatives measured by Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). The potentials are given in volts (V) versus a Ag/AgNO₃ reference electrode.

| Compound | E¹red (V) - CV (DPV) | E²red (V) - CV (DPV) | E³red (V) - CV (DPV) | E⁴red (V) - CV (DPV) |

| 15 | -0.53 (-0.51) | -0.66 (-0.64) | -1.03 (-1.01) | -1.09 (-1.07) |

| 16 | -0.48 (-0.46) | -0.68 (-0.66) | -1.13 (-1.11) | -1.32 (-1.30) |

| 17 | -0.42 (-0.40) | -0.59 (-0.57) | -0.95 (-0.93) | -1.13 (-1.11) |

| 18 | -0.31 (-0.29) | -0.50 (-0.48) | -0.80 (-0.78) | -0.85 (-0.83) |

| 19 | -0.42 (-0.40) | -0.60 (-0.58) | -0.95 (-0.93) | -1.06 (-1.04) |

Data sourced from a study on 1,3-bis(tetracyano-2-azulenyl-3-butadienyl)azulenes. scispace.com

Substituents on the azulene ring significantly affect the electrochemical properties of the molecule. researchgate.net The electron-donating or electron-withdrawing nature of these substituents can alter the electron density of the azulene core, thereby shifting the redox potentials. ntu.edu.tw For example, in various aromatic systems, electron-donating groups generally make oxidation easier (less positive potential), while electron-withdrawing groups make it more difficult (more positive potential). ntu.edu.tw Conversely, electron-withdrawing groups facilitate reduction.

In the case of terthiophene derivatives, the presence of a bromine substituent, which is electron-withdrawing, shifts the oxidation process to more anodic (positive) potentials. mdpi.com Similarly, for azulene derivatives, the nature and position of substituents directly influence their electrochemical behavior. researchgate.net For instance, azulenyl groups substituted at the 2- or 6-position can stabilize anionic species formed during electrochemical reduction, which impacts the redox potentials. scispace.com This principle is fundamental to tuning the electrochemical properties of this compound derivatives for specific applications.

Analysis of Redox Potentials and Multi-Stage Reduction Properties

Correlation between Electrochemical Properties and Electronic Structure

A strong correlation exists between the electrochemical properties of this compound derivatives and their electronic structure. The measured redox potentials provide experimental access to the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. Molecules with multiple TCBD units, derived from this compound, are expected to be new redox-active chromophores due to their multiple donor-acceptor units, which lead to multi-stage reduction properties observed in cyclic voltammetry. nii.ac.jp The expansion of the π-electron system, for example by introducing alkyne spacers, also influences the electronic and, consequently, the electrochemical properties. nii.ac.jp Theoretical calculations, in conjunction with experimental data from CV and DPV, are often used to elucidate the electronic structure and understand the observed electrochemical behavior. researchgate.net

Electrochemical Polymerization Mechanisms Involving Halogenated Azulenes

Halogenated azulenes, including this compound, can be used as monomers for electrochemical polymerization. mdpi.com This process typically involves the anodic oxidation of the azulene monomer. mdpi.com The azulene structure is well-suited for one-electron elimination due to its ability to stabilize the resulting positive charge in a tropylium-like moiety. mdpi.com

The electrochemical polymerization of azulene and its derivatives can lead to the formation of conducting polymer films on the electrode surface. core.ac.ukacs.orgnih.gov The coupling often occurs at the 1- and 3-positions of the azulene ring, resulting in polyazulenes where the azulene units remain intact. mdpi.com The resulting polymers can exhibit interesting properties, such as high conductivity and paramagnetism upon doping (e.g., protonation), which generates radical cations (polarons) and, with further oxidation, dications (bipolarons). mdpi.com While the direct electropolymerization of this compound itself is not as commonly detailed, its derivatives are key precursors in creating more complex polymeric structures. For example, azulene dyads, which can be synthesized using halogenated azulene precursors, undergo potentiodynamic oxidation to form polymer films. acs.orgnih.gov

Applications and Emerging Research Directions for 1,3 Diiodoazulene Derivatives in Advanced Materials

Organic Electronic Materials

Derivatives of 1,3-diiodoazulene are emerging as versatile building blocks for a new generation of organic electronic materials. The unique electronic properties of the azulene (B44059) core, combined with the reactivity of the iodo substituents, allow for the synthesis of novel materials with tailored functions for various electronic devices.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern electronic devices, serving to switch and amplify electronic signals. frontiersin.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. frontiersin.orgnih.gov Materials based on π-conjugated systems are central to this field, with research continually seeking new molecular structures to enhance performance. frontiersin.orgbeilstein-journals.orgsigmaaldrich.com

While research into this compound specifically for OFETs is still developing, studies on its close analog, 1,3-dibromoazulene (B1595116), provide significant insights. Chemical polymerization of 1,3-dibromoazulene yields poly(1,3-azulene), a polymer that is soluble in common organic solvents and possesses high electrical conductivity upon protonation. researchgate.netresearchgate.net This conductivity suggests that poly(1,3-azulene) and its derivatives are promising candidates for active layers in OFETs. researchgate.net The synthesis of such polymers opens a pathway for creating large-area, flexible electronic devices. nih.govfrontiersin.org The development of azulene-based polymers with high charge transport mobility remains a key objective for advancing their application in high-performance OFETs. frontiersin.orgresearchgate.net

Table 1: Research Highlights for Azulene-Based Polymers in OFETs

| Derivative/Polymer | Precursor | Key Finding | Potential Application | Citation |

|---|---|---|---|---|

| Poly(1,3-azulene) | 1,3-dibromoazulene | Soluble polymer with high conductivity and ferromagnetic properties upon protonation. | Active layer in Organic Field-Effect Transistors (OFETs). | researchgate.netresearchgate.net |

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PhOLEDs)

Organic light-emitting diodes (OLEDs) have become a major technology for displays and solid-state lighting. frontiersin.org An OLED is composed of several organic layers situated between two electrodes. mdpi.com The efficiency and color of the emitted light depend on the molecular design of the materials used, particularly the emitter and host materials in the emissive layer. mdpi.commdpi.comrsc.org Phosphorescent OLEDs (PhOLEDs) can achieve higher efficiencies by harvesting both singlet and triplet excitons. rsc.orgresearchgate.net

The development of new host and emitter materials is crucial for improving OLED performance. mdpi.comrsc.org Bipolar host materials, which can transport both electrons and holes, are of particular interest for achieving balanced charge injection and high efficiency in PhOLEDs. rsc.org Azulene possesses unique photophysical properties, including an "anomalous" fluorescence from its second excited state (S2), which distinguishes it from many other aromatic hydrocarbons. researchgate.net This characteristic makes azulene-based compounds intriguing candidates for novel emitters. While derivatives of compounds like 1,3,5-triazine (B166579) and carbazole (B46965) are widely studied as host materials for PhOLEDs, mdpi.comrsc.orgrsc.org the direct application of this compound derivatives in OLED device structures is an area ripe for exploration. The ability to functionalize the azulene core via the iodo positions could lead to new bipolar host materials or efficient emitters with tailored electronic properties. researchgate.netrsc.org

Table 2: Key Material Requirements for High-Performance PhOLEDs

| Component | Desired Property | Rationale | Common Material Classes | Citation |

|---|---|---|---|---|

| Host Material | High Triplet Energy | To efficiently confine triplet excitons on the phosphorescent guest emitter. | Carbazole derivatives, 1,3,5-triazine derivatives. | rsc.orgrsc.org |

| Host Material | Bipolar Charge Transport | To ensure a balanced distribution of electrons and holes within the emissive layer, leading to higher recombination efficiency. | Triphenylamine-triazine systems. | rsc.org |

| Emitter (Phosphor) | High Photoluminescence Quantum Yield | To maximize the conversion of excitons into photons. | Iridium(III) complexes. | rsc.org |

| Emitter (Phosphor) | Short Phosphorescence Lifetime | To reduce efficiency roll-off at high brightness levels. | Iridium(III) complexes. | rsc.org |

Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible, and large-area solar energy conversion. sigmaaldrich.com Most OPV devices are based on a bulk heterojunction structure, which consists of a blend of an electron-donating and an electron-accepting organic material. rsc.orgsigmaaldrich.com The efficiency of these devices depends on factors such as light absorption, exciton (B1674681) diffusion, charge separation at the donor-acceptor interface, and charge transport to the electrodes. sigmaaldrich.com

The versatility of this compound makes it a valuable precursor for creating novel donor or acceptor materials for OPVs. researchgate.net Poly(1,3-azulene), synthesized from its di-halogenated precursor, has been identified as a promising material for OPV applications due to its conductivity and electronic properties. researchgate.net By modifying the azulene core, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to match those of other materials, optimizing the charge separation process. While fullerene derivatives have historically dominated as acceptor materials in OPVs, the search for non-fullerene acceptors is a major research direction, opening opportunities for new classes of molecules, including those derived from azulene. rsc.org

Electrochromic Materials

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. ktu.ltjim.org.cn This phenomenon is the basis for applications like smart windows, non-emissive displays, and rearview mirrors. mdpi.comkoreascience.kr Key performance metrics for electrochromic materials include high optical contrast, fast switching times, good coloration efficiency, and long-term stability. mdpi.com

Derivatives of this compound have shown significant promise in this area. It serves as a key starting material for synthesizing complex, redox-active chromophores. scispace.comnii.ac.jp For instance, palladium-catalyzed coupling reactions with 1-ethynylazulene (B3055836) produce 1,3-bis(azulenylethynyl)azulene derivatives. These molecules can then react with tetracyanoethylene (B109619) (TCNE) to form bis-tetracyanobutadiene (bis-TCBD) compounds. scispace.comnii.ac.jp These bis-TCBD derivatives exhibit reversible, multi-stage reduction properties and undergo significant color changes under electrochemical conditions, making them excellent candidates for electrochromic applications. scispace.com Furthermore, polymers derived from azulene, such as poly(1,3-azulene), also show electrochromic behavior, switching between colored and transmissive states. researchgate.netdoi.org

Table 3: Electrochemical and Electrochromic Properties of a this compound Derivative

| Compound | Redox Potentials (V vs. Fc/Fc+) | Color (Neutral) | Color (Reduced) | Key Feature | Citation |

|---|---|---|---|---|---|

| Bis-TCBD derivative 15 | -0.63, -1.02, -1.89, -2.14 | Blue | Greenish-yellow | Multi-stage reversible reduction. | scispace.com |

| Poly(quinoxaline-ProDOT-Me2) | - | Blue | Transmissive | High coloration efficiency (491.4 cm²/C). | doi.org |

(Note: Data for Bis-TCBD derivative 15 is from a specific study on azulene-TCBD systems. scispace.com Data for the polymer is for comparison to show typical performance metrics in the field. doi.org)

N-type Doping in Organic Semiconductors

Doping in semiconductors involves intentionally introducing impurities to modify their electrical properties, such as conductivity and charge carrier concentration. halbleiter.orgwaferworld.com In organic semiconductors, n-type doping increases the number of free electrons, which is essential for creating efficient electronic devices like complementary circuits. waferworld.comd-nb.info However, developing stable and efficient n-type dopants has been more challenging than for p-type dopants, often due to the high reactivity of n-dopants in air. d-nb.inforsc.org

Common n-type dopants include small molecules like 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole (DMBI) derivatives and various organic salts. d-nb.infocore.ac.ukunimib.itstanford.edu The effectiveness of n-type doping depends on the alignment of the dopant's HOMO level with the semiconductor's LUMO level, as well as the miscibility of the two materials. d-nb.infocore.ac.uk While this compound itself is not used as a dopant, its derivatives are being explored for the creation of novel n-type semiconductors. The electron-accepting or -donating character of the azulene core can be tuned through chemical modification at the 1 and 3 positions. This could lead to new organic semiconductors that are more amenable to n-type doping, helping to overcome the current limitations in the field. d-nb.inforsc.org

Supramolecular Chemistry and Halogen Bonding in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. researchgate.net This field relies on understanding and utilizing non-covalent interactions, such as hydrogen and halogen bonds, to control the arrangement of molecules in a crystal lattice. nih.govnih.gov

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govmdpi.com The iodine atoms in this compound are excellent halogen bond donors due to the electron-withdrawing nature of the azulene ring, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. mdpi.com

This property makes this compound a powerful building block in supramolecular chemistry. Researchers have used C–I···π halogen bonds to organize different chromophores in a cocrystal, leading to materials with interesting optical properties like pleochroism (the ability of a substance to show different colors when viewed from different directions). chemrxiv.org By using this compound or similar diiodo-compounds as halogen bond donors, it is possible to construct complex one- and two-dimensional networks with precise topologies, demonstrating the reliability of halogen bonding as a tool for creating advanced functional materials. nih.govnih.govchemrxiv.org

Table 4: Characteristics of Halogen Bonding in Crystal Engineering

| Feature | Description | Importance in Supramolecular Assembly | Citation |

|---|---|---|---|

| Directionality | The interaction is highly linear, with the R–X···B angle close to 180° (where X is the halogen). | Allows for precise control over the geometry and orientation of molecules in the crystal, leading to predictable structures. | nih.govnih.gov |

| Tunability | The strength of the halogen bond can be modified by changing the halogen atom (I > Br > Cl) or the electronic nature of the molecule it is attached to. | Enables the fine-tuning of intermolecular forces to achieve specific packing arrangements and material properties. | mdpi.com |

| Versatility | Halogen bonds can be formed with a wide variety of Lewis basic acceptors, including nitrogen, oxygen, and π-systems. | Provides a flexible toolkit for constructing diverse supramolecular architectures from different molecular components. | researchgate.netchemrxiv.org |

Precursors for Azulene-Embedded Polycyclic Aromatic Hydrocarbons

The unique electronic structure of azulene makes it an attractive component for creating novel polycyclic aromatic hydrocarbons (PAHs). This compound serves as a critical starting material for synthesizing complex, azulene-embedded PAH systems. These compounds are of interest due to their distinct optical and electronic properties, which differ from their all-benzenoid counterparts. rsc.org

A primary method for constructing these extended π-systems is the Scholl-type oxidation of strategically designed triarylazulene precursors, which are often synthesized from this compound derivatives. rsc.orgresearchgate.net For example, researchers have developed a methodology starting with a substituted this compound, which undergoes a Suzuki coupling reaction with arylboronic acids to form 1,2,3-triarylazulenes. These precursors are then subjected to oxidative cyclodehydrogenation (Scholl reaction) to forge new intramolecular aryl-aryl bonds, resulting in the final PAH structure. rsc.orgnih.gov

The success of the Scholl reaction is highly dependent on the substitution pattern of the triarylazulene precursor. rsc.orgresearchgate.net Studies have shown that certain substituents can lead to unexpected products, such as azulen-1(8aH)-ones, instead of the desired fully conjugated hydrocarbon PAH. rsc.org However, the use of specific substituents, like 2-pyrenyl groups, has been found to facilitate the formation of the targeted azulene-embedded PAHs. rsc.org These resulting PAHs exhibit a non-alternant topology and retain the electronic characteristics of the azulene core, leading to small electrochemical energy gaps and optical absorption that extends into the near-infrared (NIR) region. rsc.org

The general synthetic pathway involves:

Iodination: Introduction of iodine atoms at the 1 and 3 positions of a substituted azulene core. For instance, 6-(tert-butyl)-2-(4-(tert-butyl)phenyl)azulene can be reacted with N-iodosuccinimide (NIS) to produce 6-(tert-butyl)-2-(4-(tert-butyl)phenyl)-1,3-diiodoazulene.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are used to attach aryl groups to the 1 and 3 positions of the diiodoazulene core. mdpi.comscispace.com

Oxidative Cyclization: The resulting multi-aryl azulene is treated with an oxidant like iron(III) chloride (FeCl₃) to induce intramolecular cyclization, forming the final PAH. rsc.orgnih.gov

This bottom-up approach allows for the rational design and synthesis of complex, carbon-rich molecules with tailored properties for applications in materials science. rsc.orgnih.gov

Table 1: Synthesis of Azulene-Embedded PAHs from this compound Derivatives

| Precursor (this compound Derivative) | Coupling Partner | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-(tert-butyl)-2-(4-methoxyphenyl)-1,3-diiodoazulene | 4-methoxyphenylboronic acid | Suzuki Coupling | 6-(tert-butyl)-1,2,3-tris(4-methoxyphenyl)azulene | 72% | |

| 6-(tert-butyl)-2-(4-(tert-butyl)phenyl)-1,3-diiodoazulene | (4-(tert-butyl)phenyl)boronic acid | Suzuki Coupling | 6-(tert-butyl)-1,2,3-tris(4-tert-butylphenyl)azulene | 78% | |

| This compound | 2-(Tri-n-butylstannyl)thiophene | Stille Coupling | 1,3-Di(thiophen-2-yl)azulene | N/A | mdpi.com |

Potential as Medicinal Chemistry Scaffolds

The azulene core is a bicyclic, non-benzenoid aromatic hydrocarbon that has been relatively underutilized in medicinal chemistry compared to its isomer, naphthalene, or other common scaffolds like indole. chemenu.comnih.govjyu.fi However, its unique physicochemical properties make it a potentially valuable scaffold for drug discovery. chemenu.comnih.gov The concept of a "scaffold" in medicinal chemistry refers to a core molecular structure from which a library of compounds can be generated for screening against biological targets. lifechemicals.com

Azulene's distinct electronic distribution, with an electron-rich five-membered ring and an electron-poor seven-membered ring, results in a significant dipole moment, a feature not present in naphthalene. This inherent polarity can influence a molecule's interactions with biological targets, its solubility, and other pharmacokinetic properties. This compound, as a key intermediate, provides two reactive sites for the introduction of various functional groups, allowing for the systematic exploration of the chemical space around the azulene core.

Recent studies have begun to evaluate the azulene scaffold from a medicinal chemist's perspective, comparing its properties to more traditional structures. nih.govjyu.fi This research aims to build a better understanding of how the azulene core influences parameters relevant to drug discovery, such as metabolic stability, permeability, and photostability. nih.gov While some azulene derivatives have shown issues with photostability, this is not a universal trait and appears to be dependent on the specific substitution pattern. nih.gov

The azulene bicycle is considered a lipophilic scaffold and could serve as a valuable addition to the collection of core structures used by medicinal chemists. chemenu.comnih.gov Its application could lead to the development of novel therapeutic agents with unique structure-activity relationships. While the 1,3-diazepine moiety has been identified as a "privileged scaffold" present in numerous biologically active compounds, including approved drugs, the simpler azulene core remains a frontier for exploration. nih.gov The use of azulene derivatives for medical purposes has been noted, and as a versatile intermediate, this compound is a key starting point for synthesizing diverse azulene-based compounds for biological evaluation. iucr.org

Q & A

How can the PICO framework structure research questions on this compound’s reactivity?

- Answer :

- Population : this compound derivatives.

- Intervention : Varying catalysts (Pd vs. Cu), solvents, or temperatures.

- Comparison : Yield/selectivity vs. alternative substrates (e.g., 2,6-diiodoazulene).

- Outcome : Mechanistic insights into cross-coupling efficiency.

This framework isolates variables for systematic study, aligning with contingency tables for data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.